molecular formula C11H12N4O B13940305 N'-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide

N'-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide

Cat. No.: B13940305
M. Wt: 216.24 g/mol
InChI Key: BBVFTVYELNTMMH-UHFFFAOYSA-N
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Description

N’-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide is a chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.23918 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. The presence of the imidazole ring makes this compound significant in various chemical and biological applications.

Preparation Methods

The synthesis of N’-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide involves several steps. One common method includes the nucleophilic addition of an N-hydroxy-imidamide to an enone, followed by a cyclodehydration process to form the imidazole ring . The reaction conditions are typically mild, allowing for the inclusion of various functional groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with various biological pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

N’-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide can be compared with other imidazole-containing compounds, such as:

    Histidine: An amino acid with an imidazole side chain, important in enzyme active sites.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

    Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

The uniqueness of N’-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

N'-hydroxy-4-(imidazol-1-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C11H12N4O/c12-11(14-16)10-3-1-9(2-4-10)7-15-6-5-13-8-15/h1-6,8,16H,7H2,(H2,12,14)

InChI Key

BBVFTVYELNTMMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=NO)N

Origin of Product

United States

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